molecular formula C15H25NO2 B3719792 2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one

2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one

Cat. No. B3719792
M. Wt: 251.36 g/mol
InChI Key: OAPDZCLJAVKNSW-YAPRTRACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one (DMPP) is a synthetic compound that belongs to the class of cyclohexenone derivatives. DMPP is known for its nicotinic acetylcholine receptor (nAChR) agonist activity. It is widely used in scientific research for its ability to mimic the effects of nicotine on the nervous system.

Mechanism of Action

2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one acts on nAChRs by binding to the receptor and inducing a conformational change that opens the ion channel. This allows the influx of cations, such as sodium and calcium, into the cell. The influx of cations depolarizes the cell membrane, which can trigger the release of neurotransmitters. The activation of nAChRs by 2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one can also lead to the modulation of other ion channels and signaling pathways in the cell.
Biochemical and Physiological Effects
2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one has a variety of biochemical and physiological effects on the nervous system. In vitro studies have shown that 2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one can enhance the release of neurotransmitters, such as acetylcholine, dopamine, and glutamate. 2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one can also modulate the activity of ion channels, such as voltage-gated calcium channels and potassium channels. In vivo studies have shown that 2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one can produce effects similar to those of nicotine, such as increased locomotor activity, improved cognitive function, and reduced anxiety.

Advantages and Limitations for Lab Experiments

2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one has several advantages for lab experiments. It is a selective agonist of nAChRs, which means it can activate these receptors without affecting other receptors in the nervous system. 2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one is also stable and easy to handle, which makes it a convenient tool for studying the function of nAChRs. However, 2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one also has some limitations. It is a synthetic compound, which means it may not fully mimic the effects of endogenous ligands on nAChRs. 2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one can also produce off-target effects, such as the modulation of other ion channels and signaling pathways.

Future Directions

There are several future directions for the use of 2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one in scientific research. One area of interest is the development of new drugs that target nAChRs. 2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one can serve as a starting point for the design of new compounds that have improved selectivity and potency for nAChRs. Another area of interest is the study of the role of nAChRs in disease states, such as addiction, Alzheimer's disease, and schizophrenia. 2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one can be used to study the effects of nAChR agonists and antagonists on these diseases. Finally, 2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one can be used to study the structure and function of nAChRs at the molecular level. The use of 2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one in combination with structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide insights into the mechanisms of nAChR activation and modulation.

Scientific Research Applications

2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one is widely used in scientific research as a tool to study the function of nAChRs. nAChRs are ligand-gated ion channels that are widely distributed in the nervous system. They are involved in a variety of physiological processes, including neurotransmission, learning, memory, and addiction. 2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one is a selective agonist of nAChRs, which means it can activate these receptors without affecting other receptors in the nervous system. This property makes 2-butyryl-5,5-dimethyl-3-(propylamino)-2-cyclohexen-1-one a valuable tool for studying the function of nAChRs in vitro and in vivo.

properties

IUPAC Name

(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-propyliminocyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-5-7-12(17)14-11(16-8-6-2)9-15(3,4)10-13(14)18/h17H,5-10H2,1-4H3/b14-12+,16-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPDZCLJAVKNSW-YAPRTRACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C(=NCCC)CC(CC1=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\1/C(=NCCC)CC(CC1=O)(C)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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